REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]([CH2:6][C:7](=[O:9])[CH2:8]1)[CH2:4][C:3](=[O:11])[CH2:2]2.[BH4-].[Na+].C(=O)(O)[O-].[Na+]>CO>[C:7]12([OH:9])[CH2:8][CH:1]3[CH2:10][CH:5]([CH2:4][CH:3]([CH2:2]3)[O:11]1)[CH2:6]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
386.6 mg
|
Type
|
reactant
|
Smiles
|
C12CC(CC(CC(C1)=O)C2)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×10 mL portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica, eluant=50% hexanes, 50% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C12(OC3CC(CC(C1)C3)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 343 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |